Benzyltrimethylammonium hydroxide trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is typically handled as a solution in water or methanol and is known for its colorless appearance, although solutions often appear yellowish due to impurities . This compound is widely used in various chemical reactions and industrial applications due to its strong basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hydroxide trihydrate can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by the addition of water to form the trihydrate. The reaction typically occurs in a solvent such as methanol or water .

Industrial Production Methods: One industrial method involves the use of bipolar membrane electrodialysis, which includes a series of electrodialysis compartments and membranes to produce high-quality benzyltrimethylammonium hydroxide with low production costs and high conversion rates . Another method involves the reaction of benzyl trimethyl halo ammonium with silver oxide, although this method is less favored due to higher costs and lower conversion rates .

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium hydroxide trihydrate undergoes various types of chemical reactions, including:

Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of carbon-carbon bonds.

Base-Catalyzed Dehydration Reactions: It is used in dehydration reactions to remove water molecules from organic compounds.

Horner-Wadsworth-Emmons Olefination Reactions: It serves as a base in the Z-selective variant of these reactions, aiding in the formation of alkenes.

Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and phosphonate esters. Typical reaction conditions involve the use of solvents such as methanol or water and temperatures ranging from room temperature to 160°C .

Major Products: The major products formed from these reactions include aldol products, dehydrated organic compounds, and alkenes .

Scientific Research Applications

Benzyltrimethylammonium hydroxide trihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

Benzyltrimethylammonium hydroxide trihydrate exerts its effects primarily through its strong basic properties. It acts as a nucleophile, attacking electrophilic centers in organic molecules to facilitate various chemical reactions. The molecular targets and pathways involved include carbonyl compounds in aldol condensations and phosphonate esters in olefination reactions .

Comparison with Similar Compounds

Benzyltriethylammonium Hydroxide: Similar in structure and function, but with ethyl groups instead of methyl groups.

Tetramethylammonium Hydroxide: Another quaternary ammonium base, but with four methyl groups instead of a benzyl group.

Uniqueness: Benzyltrimethylammonium hydroxide trihydrate is unique due to its benzyl group, which provides distinct reactivity and stability compared to other quaternary ammonium bases. Its ability to act as a phase-transfer catalyst and its use in specific organic reactions, such as the Z-selective Horner-Wadsworth-Emmons olefination, highlight its versatility and importance in chemical synthesis .

Properties

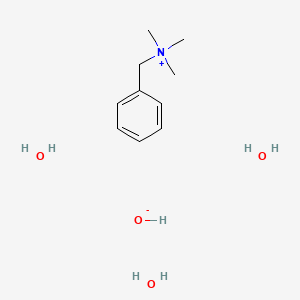

Molecular Formula |

C10H23NO4 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;hydroxide;trihydrate |

InChI |

InChI=1S/C10H16N.4H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h4-8H,9H2,1-3H3;4*1H2/q+1;;;;/p-1 |

InChI Key |

KJAFUBLHCQUMGH-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O.O.O.[OH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.